molecular formula C12H25IOSi B3147526 1-Iodo-4-methyl-4-trimethylsilyloxy-trans-1-octene CAS No. 62555-05-9

1-Iodo-4-methyl-4-trimethylsilyloxy-trans-1-octene

Cat. No. B3147526
CAS RN: 62555-05-9
M. Wt: 340.32 g/mol
InChI Key: QNNMQGJWDMVGRA-DHZHZOJOSA-N
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Description

1-Iodo-4-methyl-4-trimethylsilyloxy-trans-1-octene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is used in the field of Neurology Research Chemicals and Analytical Standards .


Molecular Structure Analysis

The molecular formula of this compound is C12 H25 I O Si, and it has a molecular weight of 340.316 . The SMILES representation is CCCCC © (C\C=C\I)O [Si] © ©C, and the IUPAC name is [(E)-1-iodo-4-methyloct-1-en-4-yl]oxy-trimethylsilane .

Scientific Research Applications

Modular Synthesis of Polyenic Structures

1-Iodo-4-methyl-4-trimethylsilyloxy-trans-1-octene and its derivatives exhibit versatility in synthesizing stereodefined π-conjugated unsymmetrical, symmetrical two-dimensional, and octupolar polyenal structures. These compounds serve as valuable building blocks in creating complex molecular architectures with precise control over the stereochemistry of the resulting structures. This ability underscores their significance in the modular preparation of materials with potential applications in organic electronics and photonics (Domagalska, Syper, & Wilk, 2004).

Asymmetric Hydrolysis and Optical Resolution

The compound's role in asymmetric synthesis, particularly through lipase-mediated hydrolysis, demonstrates its utility in obtaining optically pure compounds. This process highlights its application in the preparation of enantiomerically enriched chemicals, which is crucial for the development of active pharmaceutical ingredients and other materials where stereochemistry plays a pivotal role in their biological or physical properties (Shimizu, Kawanami, & Fujisawa, 1992).

Synthesis of Linear π-Conjugated Oligoenynes and Oligoenediynes

Efficient methods for synthesizing 1-iodo-4-(trimethylsilyl)but-1-en-3-yne derivatives, including 1-Iodo-4-methyl-4-trimethylsilyloxy-trans-1-octene, have enabled the facile preparation of trans- and cis-oligoenynes and oligoenediynes. These compounds are of interest for creating materials with tailored electronic properties for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. The ability to control the olefin configuration in these oligomers is crucial for tuning their optical and electrical properties (Takayama, Delas, Muraoka, Uemura, & Sato, 2003).

Attractants for Pest Management

The reactivity of similar iodine and trimethylsilyl-substituted compounds has been leveraged in the synthesis of attractants for pest management, demonstrating the practical applications of these chemicals in agriculture. By creating specific attractant molecules, researchers can develop more effective strategies for pest control, which is vital for protecting crops and reducing reliance on traditional pesticides (Avery, Cunningham, & Waters, 1994).

properties

IUPAC Name

[(E)-1-iodo-4-methyloct-1-en-4-yl]oxy-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25IOSi/c1-6-7-9-12(2,10-8-11-13)14-15(3,4)5/h8,11H,6-7,9-10H2,1-5H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNMQGJWDMVGRA-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CI)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/I)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25IOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-4-methyl-4-trimethylsilyloxy-trans-1-octene
Reactant of Route 2
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Reactant of Route 6
1-Iodo-4-methyl-4-trimethylsilyloxy-trans-1-octene

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